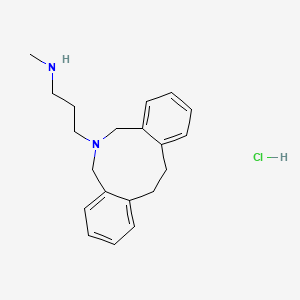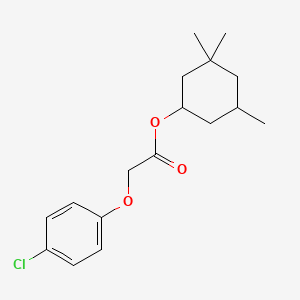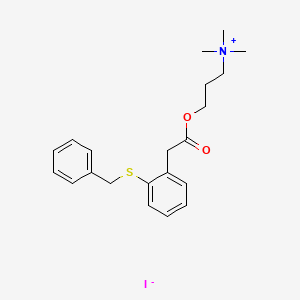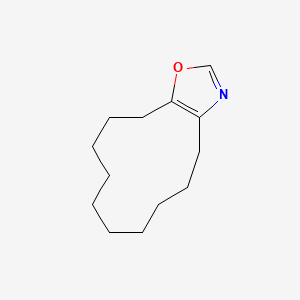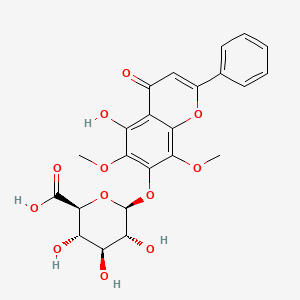
3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride is a chemical compound with the molecular formula C14H14ClNO3 It is known for its unique structure, which includes a benzyl group, hydroxyl groups, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyl and hydroxyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets stringent industry standards .
化学反応の分析
Types of Reactions
3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and aldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or carboxylic acids, while reduction of the aldehyde group can produce primary alcohols .
科学的研究の応用
3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用機序
The mechanism of action of 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
類似化合物との比較
Similar Compounds
- 3-Benzyl-6-hydroxymethylpyridine-2-carboxaldehyde
- 3-Benzylhydroxy-6-methylpyridine-2-carboxaldehyde
- 3-Benzyl-6-hydroxy-2-pyridinecarboxaldehyde
Uniqueness
Compared to similar compounds, 3-Benzylhydroxy-6-hydroxymethylpyridine-2-carboxaldehyde hydrochloride is unique due to the presence of both benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
特性
分子式 |
C14H14ClNO3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
6-(hydroxymethyl)-3-phenylmethoxypyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C14H13NO3.ClH/c16-8-12-6-7-14(13(9-17)15-12)18-10-11-4-2-1-3-5-11;/h1-7,9,16H,8,10H2;1H |
InChIキー |
GBIMFTBXOHEXKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




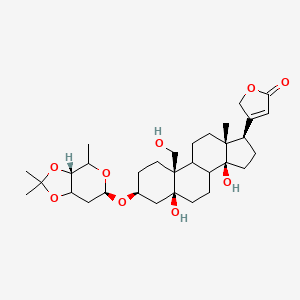
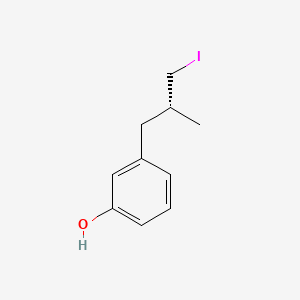
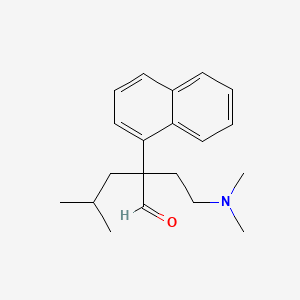
![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
